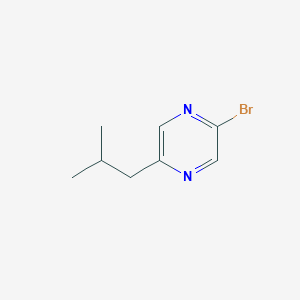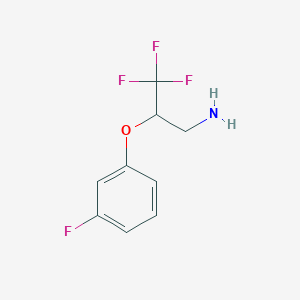
3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine is an organic compound that belongs to the class of fluorinated amines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine typically involves the reaction of 3-fluorophenol with 3,3,3-trifluoropropylamine under specific conditions. One common method includes:
Reaction of 3-fluorophenol with 3,3,3-trifluoropropylamine: This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine
- 3,3,3-Trifluoro-2-(2-fluoro-phenoxy)-propylamine
- 3,3,3-Trifluoro-2-(3-chloro-phenoxy)-propylamine
Uniqueness
3,3,3-Trifluoro-2-(3-fluoro-phenoxy)-propylamine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(3-fluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H9F4NO/c10-6-2-1-3-7(4-6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2 |
InChI Key |
JCIIKKYHKGVDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


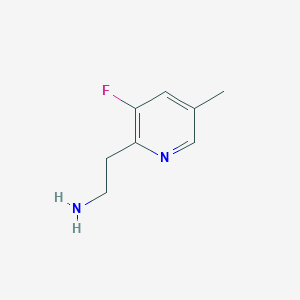
![(1R,4R,6R,7S,17R)-4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14859489.png)
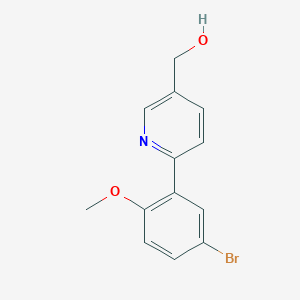
![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14859496.png)
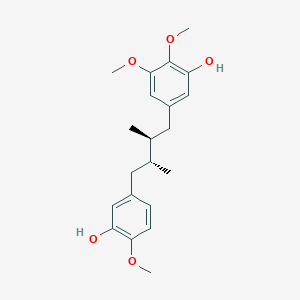
![2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B14859509.png)
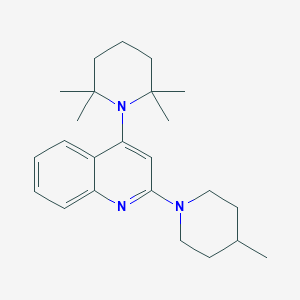
![2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone](/img/structure/B14859522.png)

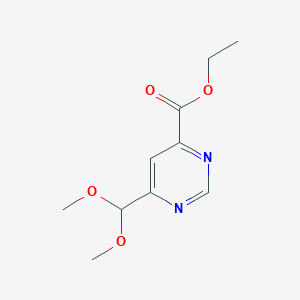
![ethyl (2R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B14859548.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14859552.png)
![methyl (2E)-[(4-chlorophenyl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14859554.png)
